2-Bromo-3,7,8-trichlorodibenzo-p-dioxin
Overview
Description
2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is a halogenated organic compound belonging to the dibenzo-p-dioxin family. This compound is characterized by the presence of bromine and chlorine atoms attached to the dibenzo-p-dioxin structure. It is known for its environmental persistence and potential toxicological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin can be achieved through the bromination and chlorination of dibenzo-p-dioxin. One common method involves the bromination of 3,7,8-trichlorodibenzo-p-dioxin using bromine or a brominating agent under controlled conditions. The reaction typically occurs in the presence of a catalyst and an appropriate solvent .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques is essential to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other halogens or functional groups under specific conditions.
Oxidation Reactions: The compound can be oxidized to form higher oxidation state derivatives.
Reduction Reactions: Reduction can lead to the removal of halogen atoms, resulting in less halogenated derivatives.
Common Reagents and Conditions:
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce higher or lower oxidation state compounds.
Scientific Research Applications
2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is used in various scientific research applications, including:
Environmental Testing: It serves as a standard for environmental testing and research, particularly in the study of halogenated organic pollutants.
Toxicological Studies: The compound is used to investigate the toxicological effects of halogenated dioxins and their impact on human health and the environment.
Chemical Analysis: It is employed in analytical chemistry for the development and validation of analytical methods for detecting and quantifying halogenated dioxins.
Mechanism of Action
The mechanism of action of 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to the transcription of various genes involved in xenobiotic metabolism. This activation can result in the production of enzymes that metabolize and detoxify the compound, but it can also lead to toxic effects such as oxidative stress and disruption of cellular processes .
Comparison with Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD): Similar structure but with bromine atoms instead of chlorine.
Mixed Halogenated Dioxins: Compounds containing both bromine and chlorine atoms, exhibiting varied toxicological profiles.
Uniqueness: 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin is unique due to its specific halogenation pattern, which influences its chemical reactivity, environmental behavior, and toxicological properties. Its combination of bromine and chlorine atoms makes it a valuable compound for studying the effects of mixed halogenation on dioxin toxicity and environmental impact .
Properties
IUPAC Name |
2-bromo-3,7,8-trichlorodibenzo-p-dioxin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4BrCl3O2/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDUBLZGNFZMKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)OC3=CC(=C(C=C3O2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4BrCl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074446 | |
Record name | 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109333-33-7 | |
Record name | Dibenzo(b,e)(1,4)dioxin, 2-bromo-3,7,8-trichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109333337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-3,7,8-trichlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3074446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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